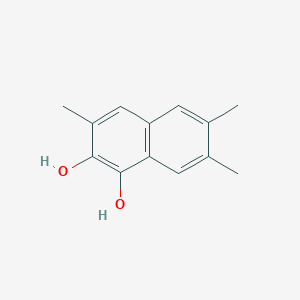
3,6,7-Trimethylnaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7-Trimethylnaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of three methyl groups attached to the naphthalene ring at positions 3, 6, and 7, and two hydroxyl groups at positions 1 and 2. The molecular formula of this compound is C13H14O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylnaphthalene-1,2-diol typically involves the methylation of naphthalene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst to introduce the methyl groups. Subsequent hydroxylation can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,6,7-Trimethylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkylated or acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
3,6,7-Trimethylnaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6,7-Trimethylnaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,6,7-Trimethylnaphthalene: Lacks the hydroxyl groups, making it less reactive in redox reactions.
2,3,5-Trimethylnaphthalene: Different methyl group positions, leading to variations in chemical reactivity and biological activity.
Uniqueness
3,6,7-Trimethylnaphthalene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties. The specific arrangement of these functional groups allows for unique interactions in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3,6,7-trimethylnaphthalene-1,2-diol |
InChI |
InChI=1S/C13H14O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6,14-15H,1-3H3 |
Clave InChI |
HIMDDYKQXMIUQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=C(C(=C2)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


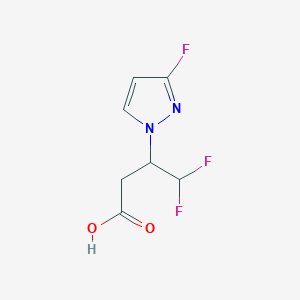
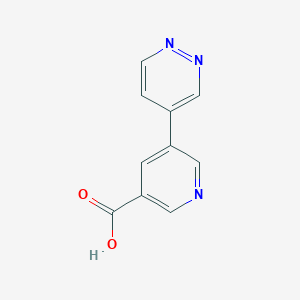

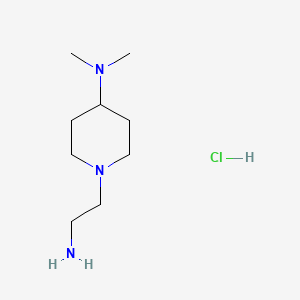

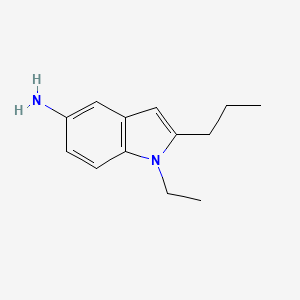
![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)


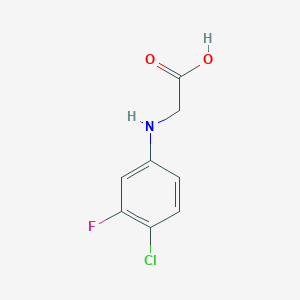

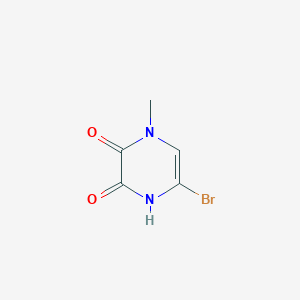
![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

